Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate: is an organic compound featuring a pyridine ring substituted with a methoxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the following steps:
Halogen-Metal Exchange: The starting material, a halogenated pyridine, undergoes a halogen-metal exchange reaction using a metal such as lithium or magnesium.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes, such as the halogen-metal exchange followed by borylation. These methods are preferred due to their reliability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: It serves as a building block for the synthesis of biologically active compounds.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine: This compound features a similar pyridine ring substituted with a methoxy group and a pyrazole ring.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized as potential antifungal agents and share structural similarities.
Uniqueness: Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific ester functional group and methoxy substitution on the pyridine ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(13)6-8(12)7-4-3-5-11-10(7)15-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJCEOGUVQHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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